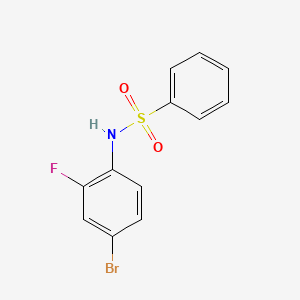

N-(4-bromo-2-fluorophenyl)benzenesulfonamide

Description

N-(4-bromo-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-bromo-2-fluorophenyl group. The structure comprises:

- Sulfonamide group (-SO₂NH-): Imparts hydrogen-bonding capacity and acidity, influencing pharmacokinetics.

Modifications such as bromination and fluorination may occur at precursor stages .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXTMXWAZHPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-bromo-2-fluorophenyl)benzenesulfonamide can be synthesized through an amidation reaction. The process typically involves the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for N-(4-bromo-2-fluorophenyl)benzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

N-(4-bromo-2-fluorophenyl)benzenesulfonamide serves as a reagent or intermediate in organic synthesis. Its structure allows for various substitution reactions, where the bromine atom can be replaced by other nucleophiles, leading to diverse derivatives useful in further chemical research.

2. Biological Studies:

The compound is utilized as a probe or inhibitor in biochemical studies. Its sulfonamide group is structurally similar to other bioactive sulfonamides, making it a candidate for investigating enzyme interactions and inhibition mechanisms. For instance, it has been studied for its role in inhibiting carbonic anhydrases, which are crucial enzymes involved in various physiological processes .

3. Medicinal Chemistry:

N-(4-bromo-2-fluorophenyl)benzenesulfonamide has potential therapeutic applications due to its structural similarities with known drugs. Research indicates that sulfonamide derivatives exhibit anticancer activity against various human cancer cell lines, including colon and breast cancers. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .

4. Industrial Applications:

In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry Communications explored the synthesis and evaluation of sulfonamide derivatives for anticancer activity. The findings indicated that certain derivatives of N-(4-bromo-2-fluorophenyl)benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for further drug development .

Case Study 2: Carbonic Anhydrase Inhibition

Research focused on the inhibitory effects of benzenesulfonamides on carbonic anhydrase IX revealed that N-(4-bromo-2-fluorophenyl)benzenesulfonamide showed moderate inhibitory activity. This study underscores the importance of this compound in understanding enzyme inhibition mechanisms and its potential therapeutic implications for diseases where carbonic anhydrases play a critical role .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Effects

Key Observations :

- The 4-bromo-2-fluoro substitution in the target compound creates a stronger electron-deficient aromatic system compared to mono-substituted analogs (e.g., 4-Br or 4-F alone) .

- Ortho-fluorine may sterically hinder rotation, affecting conformational stability and binding interactions .

Key Observations :

- Acetylcholinesterase Reactivation : The target compound’s bromo-fluoro substitution may enhance hydrophobic interactions with enzyme pockets compared to chloro or fluoro analogs .

- Cytotoxicity: Bromine’s lipophilicity could improve cell penetration relative to non-halogenated sulfonamides, as seen in analogs with IC50 values <100 μg/mL .

Physicochemical Properties

Table 3: Solubility and Stability Trends

Key Observations :

- Lipophilicity : Bromine and fluorine increase LogP, reducing aqueous solubility but enhancing membrane permeability.

- Thermal Stability : High melting points (~180–230°C) are typical for crystalline sulfonamides .

Biological Activity

N-(4-bromo-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-fluorophenyl)benzenesulfonamide is , with a molecular weight of approximately 362.19 g/mol. The presence of bromine and fluorine substituents on the aromatic rings enhances its chemical reactivity and binding affinity to biological molecules, making it a candidate for further medicinal research.

The biological activity of N-(4-bromo-2-fluorophenyl)benzenesulfonamide can be attributed to its ability to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction is particularly relevant in the context of enzyme inhibition, where the compound has shown promise against various targets:

- Inhibition of Carbonic Anhydrase IX : This enzyme is overexpressed in many solid tumors, and its inhibition could have significant implications in cancer therapy.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that N-(4-bromo-2-fluorophenyl)benzenesulfonamide may also exhibit antimicrobial effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-bromo-2-fluorophenyl)benzenesulfonamide and related compounds:

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that N-(4-bromo-2-fluorophenyl)benzenesulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell growth in MG-63 osteosarcoma cells with concentration-dependent effects .

- Enzyme Interaction Studies : A study focusing on the interaction of similar sulfonamides with human serum albumin (HSA) revealed insights into their pharmacokinetic profiles. The binding constants indicated moderate to strong interactions, highlighting the relevance of these compounds in drug development .

- Comparative Analysis : When compared to other sulfonamide derivatives, N-(4-bromo-2-fluorophenyl)benzenesulfonamide stands out due to its unique halogen substituents, which enhance its reactivity and potential therapeutic applications. For example, compounds like 4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide show different biological activities due to variations in their structural features.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromo-2-fluorophenyl)benzenesulfonamide?

- Methodology : A typical synthesis involves sulfonylation of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC or HPLC ensures completion. Purification is achieved via recrystallization or column chromatography. For halogenated analogs, controlling reaction temperature (0–5°C) minimizes side reactions like dehalogenation .

- Key Considerations : Steric hindrance from bromine and fluorine substituents may slow sulfonylation; extended reaction times or elevated temperatures (40–50°C) may be required .

Q. How is the crystal structure of N-(4-bromo-2-fluorophenyl)benzenesulfonamide determined?

- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water). Data collection uses a diffractometer (e.g., Bruker D8 Venture), and refinement employs SHELXL for bond lengths/angles and hydrogen bonding analysis. For sulfonamide derivatives, intermolecular N–H···O and O–H···O hydrogen bonds are common, stabilizing the lattice .

- Validation : Compare experimental bond lengths (e.g., S–N ≈ 1.63 Å) with theoretical DFT calculations to confirm accuracy .

Q. What spectroscopic techniques characterize this compound?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide groups. Fluorine (F NMR) and bromine isotopes (Br) may split signals .

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHBrFNOS) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

- Case Study : Discrepancies in bond lengths (e.g., S–N from XRD vs. DFT) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) that distort geometry .

- Resolution : Cross-validate with solid-state NMR or temperature-dependent XRD to assess thermal motion effects .

Q. What strategies optimize reaction yield when introducing bromine and fluorine substituents?

- Approach :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to regioselectively introduce bromine/fluorine at the para/ortho positions of aniline derivatives before sulfonylation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves yield by 15–20% compared to conventional heating .

- Troubleshooting : Halogen exchange (e.g., Br to F) can occur under harsh conditions; monitor via F NMR .

Q. How do intermolecular interactions influence solubility and bioactivity?

- Analysis : Hydrogen bonding (N–H···O) in the crystal lattice correlates with low aqueous solubility. Modify the sulfonamide group (e.g., introduce methyl or hydroxypropyl substituents) to disrupt packing while retaining bioactivity .

- Biological Relevance : Strong intermolecular forces may reduce membrane permeability, impacting antimicrobial or anticancer efficacy .

Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?

- Protocol :

- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., carbonic anhydrase IX for anticancer activity).

- QSAR Models : Train regression models on electronic descriptors (e.g., Hammett σ values for Br/F substituents) to predict IC values .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting for fluorine atoms?

- Cause : F-H coupling (e.g., ≈ 8–12 Hz) or dynamic effects (e.g., rotational isomerism of the sulfonamide group) .

- Resolution : Perform variable-temperature NMR to freeze conformers or use F COSY to identify coupling partners .

Q. How to address inconsistencies in melting points between batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.